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Compound of Interest

Compound Name: 3-Fluoro-4-methoxybiphenyl

CAS No.: 106291-23-0

Cat. No.: B8763106 Get Quote

Executive Summary & Structural Context
Target Molecule: 3-Fluoro-4-methoxybiphenyl (CAS: 450-39-5) Primary Comparator: 4-

Methoxybiphenyl (CAS: 613-37-6)

The introduction of a fluorine atom at the ortho position to the methoxy group induces

significant electronic perturbations. In

NMR, this results in a diagnostic downfield shift of the methoxy singlet and complex splitting
patterns for the aromatic protons due to

spin-spin coupling. In

NMR, the fluorine atom destroys the magnetic equivalence of the carbon framework, creating
characteristic doublets (

) that serve as definitive structural proof.

Comparative NMR Analysis
The following table contrasts the proton chemical shifts (

) and multiplicity. Note the specific influence of the fluorine atom on the "Ring A" protons (the
substituted ring).
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Data Summary Table (400 MHz, )

Position
Proton
Assignment

4-

Methoxybiph

enyl

(Baseline)

3-Fluoro-4-

methoxybiph

enyl (Target)
(ppm)

Multiplicity
& Coupling
(

)

OMe
Methoxy (

)
3.84 3.92 +0.08 Singlet (s)

H-2
Ring A (ortho

to F)
7.54 (d) 7.30 - 7.40 Upfield

dd (

Hz,

Hz)

H-5
Ring A (ortho

to OMe)
6.97 (d) 7.02 +0.05

t/dd (

Hz,

Hz)

H-6
Ring A (meta

to F)
7.54 (d) 7.35 Upfield

ddd (

Hz,

Hz)

Ring B
Phenyl

Protons
7.29 - 7.52 7.30 - 7.57 ~0.00 Multiplet (m)

Technical Insight: The Fluorine Effect
Methoxy Deshielding (+0.08 ppm): The electronegative fluorine atom at the 3-position exerts

an inductive effect (-I), pulling electron density away from the oxygen, slightly deshielding the

methyl protons (shift from 3.84 to 3.92 ppm).

H-5 "Pseudo-Triplet": Proton H-5 is ortho to the methoxy group and meta to the fluorine. It

typically appears as a triplet-like multiplet because the ortho-coupling to H-6 (

Hz) is often similar in magnitude to the meta-coupling to Fluorine (
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Hz).

H-2 Distinct Pattern: The proton sandwiched between the phenyl ring and the fluorine (H-2)

exhibits a large geminal coupling to fluorine, making it a distinct doublet of doublets, often

overlapping with the Ring B multiplets.

Comparative NMR Analysis
The

spectrum is the definitive tool for confirmation due to the large Carbon-Fluorine coupling
constants (

).

Data Summary Table (100 MHz, )
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Carbon Assignment

4-

Methoxybiphen

yl (

ppm)

3-Fluoro-4-

methoxybiphen

yl (

ppm)

Coupling
Pattern (

)

C-3 C-F (Ipso) 114.1 (C-H) 152.0 - 154.0
Doublet (

Hz)

C-4 C-OMe 159.1 147.0 - 148.0
Doublet (

Hz)

C-2 Ortho to F 128.0 116.0 - 117.5
Doublet (

Hz)

C-1 Para to OMe 133.5 134.0
Doublet (

Hz)

C-5 Meta to F 114.1 113.5
Doublet (

Hz)

OMe Methoxy Carbon 55.3 56.2

Singlet (or weak

d,

Hz)

Key Diagnostic Feature
The most prominent feature is the C-3 carbon (attached to Fluorine). In the non-fluorinated

analog, this is a standard aromatic CH (~114 ppm). In the target molecule, it shifts dramatically

downfield to ~152 ppm and splits into a massive doublet with a coupling constant of ~245 Hz.

Signal Assignment Logic & Visualization
The following diagram illustrates the coupling pathways that generate the complex splitting

patterns observed in the

NMR spectrum.
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3-Fluoro-4-methoxybiphenyl 19F Nucleus
(Spin 1/2)

Source of Splitting

H-2 Proton
(Ortho to F)

3J Coupling
(~10-12 Hz)

H-5 Proton
(Meta to F)

4J Coupling
(~8 Hz)

C-3 Carbon
(Directly Bonded)

1J Coupling
(~245 Hz)

Observed Splitting

Doublet of Doublets

Pseudo-Triplet
Large Doublet

(152 ppm)

Click to download full resolution via product page

Caption: Logic flow for

-induced splitting. Note that

is the strongest interaction, defining the

spectrum.

Experimental Protocol
To obtain high-fidelity spectra similar to the data above, follow this standardized protocol.

A. Sample Preparation[3][4][5][6]
Solvent: Use Chloroform-d (

) (99.8% D) with 0.03% TMS as an internal standard.

Why:

prevents hydrogen bonding interactions that might shift the methoxy peak and provides
excellent solubility for biaryls.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

Caution: Ensure the solution is clear. Suspended particles will broaden the fluorine

multiplets.
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B. Acquisition Parameters (400 MHz Instrument)
NMR:

Pulse Angle:

Relaxation Delay (D1): 1.0 s (Standard)

Scans (NS): 16

Spectral Width: -2 to 14 ppm

NMR (Proton Decoupled):

Pulse Angle:

Relaxation Delay (D1):2.0 - 3.0 s

Critical: Fluorinated carbons often have longer relaxation times (

). Increasing D1 ensures the C-F doublet at ~152 ppm is fully integrated and visible.

Scans (NS): 512 minimum (due to splitting reducing signal-to-noise ratio).

NMR (Optional but Recommended):

Reference:

(0 ppm) or internal standard.

Expected Shift:

ppm (typical for ortho-fluorinated ethers).

References
Wiley-VCH Supporting Information.Synthesis and Characterization of Fluorinated Biphenyls.

(Data derived from Table 8, Entry 13: 3-Fluoro-4-methoxybiphenyl). [Link]

Reich, H. J.13C-19F Coupling Constants. University of Wisconsin-Madison.[1] [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8763106?utm_src=pdf-body
https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.201100595
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F13C_coupling
https://www.chem.wisc.edu/areas/reich/nmr/05-hmr-05-3j.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8763106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

To cite this document: BenchChem. [Spectral Fingerprinting of Fluorinated Biaryls: A
Comparative NMR Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8763106#1h-nmr-and-13c-nmr-spectra-of-3-fluoro-4-
methoxybiphenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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